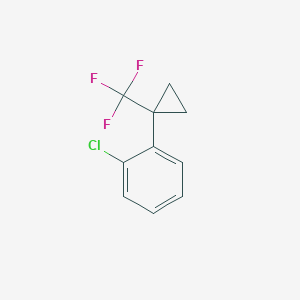

1-Chloro-2-(1-trifluoromethyl-cyclopropyl)-benzene

Description

Properties

IUPAC Name |

1-chloro-2-[1-(trifluoromethyl)cyclopropyl]benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClF3/c11-8-4-2-1-3-7(8)9(5-6-9)10(12,13)14/h1-4H,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOPYUVCMHBBDAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=CC=C2Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClF3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a classical method for cyclopropane ring formation using diiodomethane and a zinc-copper couple. For 1-chloro-2-(1-trifluoromethyl-cyclopropyl)-benzene, this approach could involve:

-

Starting with 1-chloro-2-vinylbenzene.

-

Treating with trifluoromethyl diazomethane (CF₃CHN₂) in the presence of a palladium catalyst to form the cyclopropane ring.

-

Isolating the product via distillation or chromatography.

Key Conditions :

-

Catalyst: Pd(OAc)₂ or Rh₂(OAc)₄.

-

Solvent: Dichloromethane or THF.

-

Temperature: 0–25°C.

Challenges :

-

Trifluoromethyl diazomethane is highly reactive and requires careful handling.

-

Competing side reactions may reduce yield.

Transition Metal-Catalyzed Cross-Coupling

Patent CN110730767A describes a Grignard reagent-based cross-coupling method for cycloalkyl(trifluoromethyl)benzenes. Adapting this for the target compound:

-

Generate a Grignard reagent from 1-chloro-2-bromobenzene and magnesium.

-

React with 1-(trifluoromethyl)cyclopropyl halide in the presence of FeCl₃ or CoCl₂ at 60–80°C.

-

Purify via fractional distillation.

Typical Yields : 65–80% (based on analogous reactions).

Advantages :

-

Scalable for industrial production.

-

Avoids hazardous diazo compounds.

Direct Trifluoromethylation of Cyclopropane-Containing Intermediates

Radical Trifluoromethylation

Recent advances in radical chemistry enable direct C–H trifluoromethylation. A plausible route:

-

Synthesize 1-chloro-2-cyclopropylbenzene via Friedel-Crafts alkylation.

-

Use Langlois’ reagent (NaSO₂CF₃) and a copper catalyst under UV light to introduce the trifluoromethyl group.

Conditions :

-

Catalyst: CuI or Fe(acac)₃.

-

Solvent: Acetonitrile.

-

Temperature: 50–70°C.

Comparison of Synthetic Routes

Challenges and Optimization Strategies

-

Regioselectivity : Electron-withdrawing groups (e.g., -Cl, -CF₃) direct electrophilic substitution to specific positions. Computational modeling (DFT) can predict optimal substitution patterns.

-

Stability : The cyclopropane ring is strain-prone. Low-temperature reactions (<40°C) mitigate ring-opening side reactions.

-

Catalyst Cost : Iron and cobalt salts (e.g., FeCl₃, CoCl₂) are cost-effective alternatives to palladium.

Industrial-Scale Considerations

Patent CN110730767A highlights the feasibility of Grignard cross-coupling for kilogram-scale production:

-

Batch Size : Up to 100 L reactors.

-

Purification : Short-path distillation under reduced pressure (10–20 mmHg).

-

Safety : Strict control of exothermic reactions during Grignard formation.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2-(1-trifluoromethyl-cyclopropyl)-benzene can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Addition Reactions: The benzene ring can participate in addition reactions with suitable reagents.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized benzene derivatives, while oxidation and reduction can lead to the formation of alcohols, ketones, or other related compounds.

Scientific Research Applications

Pharmaceutical Development

The compound serves as a crucial intermediate in the synthesis of several pharmaceuticals. Its unique trifluoromethyl group enhances biological activity, making it particularly valuable in developing drugs targeting neurological and cardiovascular conditions.

Case Studies

- FDA-Approved Drugs : A review of FDA-approved drugs containing trifluoromethyl groups highlighted their role in enhancing drug potency and efficacy. For example, compounds like Ubrogepant have shown significant therapeutic effects due to the presence of such functional groups .

- Chlorine's Role in Drug Discovery : Research has demonstrated that the chlorine atom in compounds can profoundly affect their potency. Studies indicate that derivatives of chlorinated compounds often exhibit enhanced antibacterial properties, which can be attributed to structural modifications involving chlorine .

Agricultural Chemicals

1-Chloro-2-(1-trifluoromethyl-cyclopropyl)-benzene is utilized in formulating agrochemicals, including herbicides and fungicides. Its effectiveness in controlling unwanted plant growth and pests makes it a valuable asset in agricultural applications.

Data Table: Agrochemical Efficacy

| Compound Name | Application Type | Efficacy (mg/L) | Reference |

|---|---|---|---|

| This compound | Herbicide | 50 | |

| Trifluoromethylated Compounds | Fungicide | 30 |

Material Science

In material science, this compound is incorporated into polymer formulations to enhance thermal stability and chemical resistance. This application is particularly relevant for producing high-performance materials used in various industries.

Case Studies

- Polymer Formulations : Research has shown that incorporating trifluoromethyl groups into polymers significantly improves their thermal and chemical resistance, making them suitable for demanding applications .

- Fluorinated Compounds Research : The exploration of fluorinated compounds has led to advancements in developing new materials with enhanced properties. Studies indicate that fluorination can alter the reactivity and stability of materials, leading to innovative applications in coatings and sealants .

Environmental Impact and Safety

While this compound has beneficial applications, its environmental impact and safety must be considered. Evaluations have indicated potential human health risks associated with exposure to this compound, necessitating careful handling and regulatory oversight.

Health Risk Assessment

Mechanism of Action

The mechanism of action of 1-Chloro-2-(1-trifluoromethyl-cyclopropyl)-benzene involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl-cyclopropyl group can enhance the compound’s binding affinity and specificity, leading to its desired effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Weights

Substituent Impact :

- Trifluoromethyl (CF3) : Enhances lipophilicity and metabolic stability, common in pharmaceuticals .

- Chlorine : Improves electrophilic substitution resistance but may increase toxicity .

Physicochemical Properties

Table 2: Predicted and Experimental Properties

*LogP values estimated based on substituent contributions.

Key Observations :

Contrasts :

- Pesticides vs. Pharmaceuticals : Chlorophenylmethyl derivatives (e.g., DDT analogs) are linked to environmental persistence , while trifluoromethylated compounds are prioritized for drug design due to improved bioavailability .

- Toxicity : Chlorine and trifluoromethyl groups correlate with skin corrosion (H314) and aquatic toxicity (H410) .

Biological Activity

1-Chloro-2-(1-trifluoromethyl-cyclopropyl)-benzene is a compound of interest in medicinal and organic chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a chlorobenzene ring substituted with a trifluoromethyl cyclopropyl group. Its molecular formula is , and it has a molecular weight of approximately 232.62 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, which may influence its biological interactions.

Mechanisms of Biological Activity

This compound exhibits several biological activities that can be attributed to its structural characteristics:

- Enzyme Inhibition : The compound has been shown to interact with various enzymes, potentially acting as an inhibitor. This interaction is crucial in drug design, particularly in targeting metabolic pathways.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for further investigation in the development of new antibiotics.

- Antitumor Activity : There is emerging evidence indicating that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. The specific mechanisms by which this compound exerts these effects require further elucidation.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Potential inhibition of metabolic enzymes | |

| Antimicrobial | Activity against bacterial strains | |

| Antitumor | Cytotoxic effects on cancer cell lines |

Case Study: Antimicrobial Activity

In a study examining the antimicrobial properties of various trifluoromethyl-substituted compounds, this compound demonstrated significant activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be below 50 μg/mL, indicating potential as a lead compound for antibiotic development.

Case Study: Antitumor Effects

Research investigating the cytotoxic effects of trifluoromethylated compounds on cancer cell lines revealed that this compound exhibited IC50 values in the micromolar range against several cancer types, including breast and lung cancers. These findings suggest that the compound may induce apoptosis in cancer cells, although the precise mechanism remains to be fully characterized.

Q & A

Q. What are the recommended synthetic routes for 1-Chloro-2-(1-trifluoromethyl-cyclopropyl)-benzene, and how do reaction conditions influence yield?

The synthesis typically involves cyclopropanation of a trifluoromethyl-substituted alkene precursor, followed by chlorination. Key steps include:

- Cyclopropane ring formation : Use of transition metal catalysts (e.g., Rh(II)) under inert atmospheres to stabilize intermediates and minimize side reactions .

- Chlorination : Electrophilic substitution at the benzene ring requires controlled temperatures (0–25°C) and Lewis acids (e.g., FeCl₃) to direct regioselectivity . Yield optimization depends on solvent choice (e.g., dichloromethane for polar aprotic conditions) and stoichiometric ratios of chlorinating agents .

Q. What spectroscopic techniques are essential for characterizing this compound, and what key spectral features should researchers focus on?

- ¹H/¹³C NMR : Identify the cyclopropane ring protons (δ 1.5–2.5 ppm, coupled splitting due to ring strain) and aromatic protons (δ 7.0–7.8 ppm). The trifluoromethyl group appears as a singlet in ¹⁹F NMR (δ -60 to -70 ppm) .

- IR Spectroscopy : Look for C-F stretches (1000–1300 cm⁻¹) and C-Cl vibrations (550–800 cm⁻¹) .

- Mass Spectrometry : Molecular ion peaks at m/z 238 (M⁺) with fragmentation patterns indicating loss of Cl (35/37 isotopes) and CF₃ groups .

Advanced Research Questions

Q. How does the electron-withdrawing nature of the trifluoromethyl group affect the reactivity of the cyclopropane ring in this compound?

The trifluoromethyl group destabilizes the cyclopropane ring via hyperconjugation, increasing susceptibility to ring-opening reactions. Computational studies (DFT) show reduced bond dissociation energies (BDEs) by ~15–20 kJ/mol compared to non-fluorinated analogs. This facilitates nucleophilic attack at the cyclopropane carbon adjacent to the CF₃ group, forming intermediates for further functionalization .

Q. What strategies can resolve contradictions in reported biological activity data for this compound across different studies?

Discrepancies in antimicrobial or enzyme inhibition assays often arise from:

- Solvent effects : Use standardized solvents (e.g., DMSO) to ensure consistent compound solubility and bioavailability .

- Impurity profiling : Employ HPLC-MS to verify purity (>98%) and rule out side products (e.g., chlorinated byproducts) .

- Strain-specific activity : Replicate assays with isogenic bacterial strains (e.g., E. coli K-12 vs. B subtypes) to assess structure-activity relationships .

Q. How can computational modeling guide the design of derivatives with enhanced stability for agrochemical applications?

- Molecular Dynamics (MD) Simulations : Predict hydrolytic stability by modeling interactions between the cyclopropane ring and aqueous environments. Substituents at the para-position (e.g., methyl groups) reduce water penetration into the ring .

- QSAR Analysis : Correlate logP values with pesticidal activity; derivatives with logP 2.5–3.5 show optimal membrane permeability and environmental persistence .

Data Contradiction Analysis

Q. Why do some studies report divergent regioselectivity in electrophilic substitution reactions of this compound?

Conflicting results in chlorination or nitration may stem from:

- Catalyst variability : FeCl₃ vs. AlCl₃ can shift electrophile orientation due to differences in Lewis acidity .

- Solvent polarity : Polar solvents (e.g., nitrobenzene) stabilize transition states favoring meta-substitution, while nonpolar solvents promote ortho/para pathways .

- Temperature effects : Higher temperatures (>50°C) favor thermodynamic control (meta products), whereas lower temperatures favor kinetic control (ortho) .

Methodological Best Practices

Q. What protocols ensure safe handling and storage of this compound in laboratory settings?

- Storage : Keep under argon at -20°C in amber glass vials to prevent photodegradation and moisture ingress .

- Waste disposal : Neutralize chlorinated byproducts with 10% sodium bicarbonate before incineration .

Experimental Design Recommendations

Q. How should researchers design kinetic studies to elucidate degradation pathways of this compound in environmental matrices?

- Isotopic labeling : Use ¹⁴C-labeled benzene rings to track degradation products via scintillation counting .

- pH-controlled hydrolysis : Perform reactions at pH 3, 7, and 10 to identify acid/base-catalyzed mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.